molecular formula C15H14BrN5O2S B12141968 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide

Cat. No.: B12141968
M. Wt: 408.3 g/mol
InChI Key: HXUBXRRBZDGVDR-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide is a complex organic compound that features a combination of furan, triazole, and acetamide groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives .

Scientific Research Applications

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s furan and triazole rings are believed to play a crucial role in its biological activities by interacting with enzymes and receptors involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
  • **2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs .

This compound’s diverse applications and unique properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C15H14BrN5O2S

Molecular Weight

408.3 g/mol

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide

InChI

InChI=1S/C15H14BrN5O2S/c1-9-7-10(16)4-5-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22)

InChI Key

HXUBXRRBZDGVDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

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